N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)furan-2-carboxamide
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Overview
Description
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]-2-furamide is 362.03949928 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Applications
Research in the area of heterocyclic chemistry has led to the synthesis of compounds with pyridinyl, furanyl, and thienyl motifs. For instance, studies have demonstrated the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to derivatives that were explored for their biological activities, such as acting as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982). Further, compounds incorporating the thieno[2,3-b]pyridine structure have been synthesized and evaluated for their antimicrobial properties, showcasing the broad spectrum of biological activities these heterocyclic systems possess (Abdel-rahman et al., 2003).
Chemical Transformations and Modifications
The exploration of chemical transformations and modifications of these compounds reveals their potential in creating new pharmacophores. Research has delved into the electrochemical behavior of polyamides containing disulfide bonds and pyridine rings, highlighting their application in organic electrolyte solutions and potential for redox reactions (Tsutsumi, Okada, & Oishi, 1996). Another study focused on the palladium-catalyzed alkenyl C–H bond sulfonylation reaction using organosulfonyl chlorides, demonstrating the versatility of these compounds in synthetic chemistry (Xu et al., 2013).
Potential Antipsychotic Activity
Investigations into the therapeutic potential of compounds containing the furo[3,2-c]pyridine ring have identified new arylpiperazine derivatives as candidates for the treatment of cognitive deficits in schizophrenia. These compounds have shown significant activity in various behavioral and electrophysiological studies, indicating their potential as antipsychotic agents (New et al., 1989).
Properties
IUPAC Name |
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c19-16(13-5-2-8-22-13)18-11-14(12-4-1-7-17-10-12)24(20,21)15-6-3-9-23-15/h1-10,14H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNCXNXAJNNXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.